molecular formula C4H6F5N B15320483 (R)-3,3,4,4,4-Pentafluorobutan-2-amine

(R)-3,3,4,4,4-Pentafluorobutan-2-amine

Cat. No.: B15320483
M. Wt: 163.09 g/mol
InChI Key: RUEFEAYJKJRHIH-UWTATZPHSA-N
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Description

®-3,3,4,4,4-Pentafluorobutan-2-amine is a fluorinated amine compound characterized by the presence of five fluorine atoms attached to a butane backbone. The compound’s unique structure imparts distinct chemical and physical properties, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3,3,4,4,4-Pentafluorobutan-2-amine typically involves the fluorination of butane derivatives. One common method includes the reaction of 3,3,4,4,4-pentafluorobutan-2-one with an amine source under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of ®-3,3,4,4,4-Pentafluorobutan-2-amine may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The process requires stringent safety measures due to the hazardous nature of fluorine and the potential for exothermic reactions.

Chemical Reactions Analysis

Types of Reactions

®-3,3,4,4,4-Pentafluorobutan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into less oxidized forms, often using reducing agents like lithium aluminum hydride.

    Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated ketones or alcohols, while substitution reactions can produce a variety of fluorinated derivatives.

Scientific Research Applications

®-3,3,4,4,4-Pentafluorobutan-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of drugs with enhanced metabolic stability.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of ®-3,3,4,4,4-Pentafluorobutan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,3,4,4,4-Pentafluorobutan-2-ol: A related compound with a hydroxyl group instead of an amine.

    3,3,4,4,4-Pentafluorobutan-2-one: A ketone derivative with similar fluorination.

    2,2,3,3,3-Pentafluoropropan-1-amine: Another fluorinated amine with a shorter carbon chain.

Uniqueness

®-3,3,4,4,4-Pentafluorobutan-2-amine is unique due to its specific arrangement of fluorine atoms and the presence of an amine group, which imparts distinct reactivity and properties. This makes it particularly valuable in applications requiring high chemical stability and specific biological interactions.

Properties

Molecular Formula

C4H6F5N

Molecular Weight

163.09 g/mol

IUPAC Name

(2R)-3,3,4,4,4-pentafluorobutan-2-amine

InChI

InChI=1S/C4H6F5N/c1-2(10)3(5,6)4(7,8)9/h2H,10H2,1H3/t2-/m1/s1

InChI Key

RUEFEAYJKJRHIH-UWTATZPHSA-N

Isomeric SMILES

C[C@H](C(C(F)(F)F)(F)F)N

Canonical SMILES

CC(C(C(F)(F)F)(F)F)N

Origin of Product

United States

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